molecular formula C16H13BrClN5O B14103551 N-(3-bromobenzyl)-5-((4-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

N-(3-bromobenzyl)-5-((4-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14103551
M. Wt: 406.7 g/mol
InChI Key: PEEJFJHNDKSISF-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-5-((4-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromobenzyl)-5-((4-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.

    Introduction of the bromobenzyl group: This step involves the reaction of the triazole intermediate with 3-bromobenzyl chloride under basic conditions.

    Attachment of the chlorophenyl group: The final step involves the reaction of the intermediate with 4-chloroaniline to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromobenzyl)-5-((4-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-(3-bromobenzyl)-5-((4-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its biological activity.

    Biology: The compound can be used as a probe to study biological pathways and mechanisms.

    Materials Science: It may be used in the development of new materials with specific properties.

    Industry: The compound can be utilized in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-5-((4-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromobenzyl)-5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
  • N-(3-bromobenzyl)-5-((4-methylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide
  • N-(3-bromobenzyl)-5-((4-nitrophenyl)amino)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

N-(3-bromobenzyl)-5-((4-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these functional groups can provide distinct properties compared to similar compounds.

Properties

Molecular Formula

C16H13BrClN5O

Molecular Weight

406.7 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-5-(4-chloroanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H13BrClN5O/c17-11-3-1-2-10(8-11)9-19-16(24)14-15(22-23-21-14)20-13-6-4-12(18)5-7-13/h1-8H,9H2,(H,19,24)(H2,20,21,22,23)

InChI Key

PEEJFJHNDKSISF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CNC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl

Origin of Product

United States

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